Cineol - d6
Description
Significance of Stable Isotope Labeling in Compound Research
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. creative-proteomics.comsigmaaldrich.com This method is crucial in pharmaceutical and metabolic research, offering detailed insights into the behavior of compounds within biological systems. musechem.commetsol.com The use of stable isotopes like Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of substances with high precision. creative-proteomics.commusechem.com
The key advantage of this technique lies in the fact that the isotopic substitution does not significantly alter the chemical properties of the molecule, but it does change its mass. mdpi.com This mass difference is readily detectable by analytical instruments such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.com Consequently, stable isotope labeling enhances analytical precision, allowing for the accurate quantification of compounds in complex biological matrices, the elucidation of metabolic pathways, and the study of drug-receptor interactions. metsol.comadesisinc.com Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them ideal for a wide range of clinical applications. metsol.com
Overview of 1,8-Cineole as a Model Monoterpene in Biochemical Studies
1,8-Cineole, also known as eucalyptol, is a naturally occurring monoterpene and cyclic ether found in the essential oils of many aromatic plants, including various species of Eucalyptus, rosemary, and sage. plos.orgnih.govnih.gov It is a colorless liquid with a characteristic camphor-like odor and a spicy, cooling taste. nih.gov Due to its widespread availability and distinct biological activities, 1,8-Cineole serves as a model compound in numerous biochemical and pharmacological studies. plos.orgnih.gov
Research has extensively investigated its anti-inflammatory, antimicrobial, and neuroprotective properties. plos.orgnih.govplos.orgnih.gov For instance, studies have shown that 1,8-Cineole can control inflammatory processes and mucus hypersecretion in airway diseases. nih.govnih.govnih.gov Its biosynthesis from geranyl pyrophosphate has been a subject of detailed enzymatic studies, providing insights into the mechanisms of monoterpene cyclases. nih.govacs.org Furthermore, its metabolism in humans and animals has been explored, identifying various hydroxylated derivatives. researchgate.net The compound's interaction with biological targets and its role in plant defense mechanisms make it a valuable tool for research in chemical ecology, enzymology, and pharmacology. plos.orgnih.gov
Rationale for Deuteration of 1,8-Cineole (Cineol-d6) for Advanced Research Applications
The deuteration of 1,8-Cineole to produce Cineol-d6 is driven by the need for a reliable internal standard in analytical chemistry. veeprho.com In quantitative analysis, particularly in pharmacokinetic and metabolic studies, an internal standard is a substance added in a constant amount to samples to correct for the loss of analyte during sample processing and analysis. mdpi.com Because deuterated compounds like Cineol-d6 are chemically almost identical to their non-deuterated counterparts, they exhibit the same behavior during extraction, derivatization, and chromatography. mdpi.com
However, due to its higher mass, Cineol-d6 can be distinguished from the natural 1,8-Cineole by mass spectrometry. veeprho.com This allows for precise and accurate quantification of 1,8-Cineole in complex biological samples such as plasma and urine. researchgate.netveeprho.com This stable isotope-labeled analog is crucial for improving the accuracy of mass spectrometry and liquid chromatography methods in therapeutic drug monitoring and metabolic research. veeprho.com Beyond its use as an internal standard, deuterated monoterpenes are also employed in environmental science to trace and correct for adsorptive and reactive losses of volatile organic compounds during in-situ measurements. copernicus.org Deuteration is also a key technique in mechanistic studies to probe reaction pathways, such as in the investigation of terpene biosynthesis and atmospheric oxidation. researchgate.netacs.org
Data Tables
Physical and Chemical Properties of Cineol-d6
| Property | Value |
| IUPAC Name | 1-methyl-3,3-bis(methyl-d3)-2-oxabicyclo[2.2.2]octane veeprho.com |
| Molecular Formula | C₁₀H₁₂D₆O eptes.com |
| Molecular Weight | 160.29 g/mol eptes.com |
| CAS Number | 1263091-00-4 veeprho.comeptes.com |
| Assay | ≥ 95% eptes.com |
Physical and Chemical Properties of 1,8-Cineole (Unlabelled)
| Property | Value |
| Synonyms | Eucalyptol, Cajeputol, 1,8-Epoxy-p-menthane |
| Molecular Formula | C₁₀H₁₈O nih.gov |
| Molecular Weight | 154.25 g/mol nih.gov |
| CAS Number | 470-82-6 chemicalbook.com |
| Appearance | Colorless liquid nih.govchemicalbook.com |
| Odor | Camphor-like nih.gov |
| Boiling Point | 176-177 °C chemicalbook.com |
| Melting Point | 1-2 °C chemicalbook.com |
| Solubility | Miscible with ether, alcohol, chloroform. chemicalbook.com Slightly soluble in water. chemicalbook.com |
Properties
CAS No. |
1263091-00-4 |
|---|---|
Molecular Formula |
C10H12D6O |
Molecular Weight |
160.29 |
Purity |
95% min. |
Synonyms |
Cineol - d6 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporations for Cineol D6
Chemical Synthesis Approaches for Deuterated 1,8-Cineole
Chemical synthesis provides robust and versatile methods for introducing deuterium (B1214612) into the 1,8-cineole molecule. These approaches can be broadly categorized into direct deuteration and multi-step synthetic routes.
Direct Deuteration Methodologies
Direct deuteration methods involve the exchange of hydrogen atoms for deuterium on a pre-existing 1,8-cineole scaffold. This can be achieved under various catalytic conditions. One common approach is through hydrogen-deuterium exchange reactions catalyzed by transition metals. mdpi.com For instance, catalysts like palladium on carbon (Pd/C) can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2) or deuterated solvents like deuterium oxide (D2O). mdpi.com The efficiency and regioselectivity of this exchange can be influenced by factors such as temperature, pressure, and the specific catalyst used. mdpi.com
Another approach involves acid-catalyzed hydrogen-deuterium exchange. mdpi.com In the presence of a strong deuterated acid, certain protons within the 1,8-cineole molecule can be exchanged for deuterium. The regioselectivity of this method is often limited and can lead to a mixture of deuterated isotopologues. mdpi.com
Multi-step Synthetic Routes for Specific Deuteration Patterns, including Grignard Reactions
For more specific and controlled deuteration patterns, multi-step synthetic routes are often employed. These methods build the cineole skeleton from smaller, deuterated building blocks. A notable example is the use of Grignard reactions. scienceforums.netlibretexts.orgmnstate.edumasterorganicchemistry.com A Grignard reagent, an organomagnesium halide, can be prepared from a deuterated alkyl halide. This deuterated Grignard reagent can then react with a suitable ketone or ester precursor to form a tertiary alcohol. libretexts.orgmnstate.edu Subsequent intramolecular cyclization would then yield the desired deuterated 1,8-cineole. For example, reacting a deuterated methyl Grignard reagent with a protected derivative of 4-hydroxy-4-methylpentanal could be a viable route.
The Wolff-Kishner reduction of enantiomeric 2-oxo-1,4-cineoles using deuterated reagents and solvents has been used to synthesize stereospecifically deuterated 1,4-cineoles. lookchem.com This method introduces deuterium at the ketone site and the adjacent methylene (B1212753) position. lookchem.com
Enzymatic Synthesis and Biocatalytic Deuterium Exchange
Enzymatic methods offer a high degree of stereoselectivity and regioselectivity for the synthesis of deuterated compounds, often under mild reaction conditions. polimi.itnih.gov
In vitro Enzymatic Production with Deuterated Precursors
The biosynthesis of 1,8-cineole is catalyzed by the enzyme 1,8-cineole synthase. nih.govresearchgate.net This enzyme facilitates the cyclization of geranyl diphosphate (B83284) (GPP) to form 1,8-cineole. nih.govresearchgate.net By using a deuterated GPP precursor in an in vitro enzymatic reaction, it is possible to produce deuterated 1,8-cineole. The synthesis of deuterated GPP can be achieved through various chemical methods, such as the reduction of geranial with a deuterated reducing agent. nih.gov For example, (1-²H)geraniol can be synthesized by the reduction of (1-²H)geranial with Alpine borane, which can then be converted to the corresponding diphosphate. nih.gov The enzymatic conversion of this deuterated precursor by 1,8-cineole synthase would then yield stereospecifically deuterated 1,8-cineole. nih.govresearchgate.net
Stereoselective Deuterium Incorporation via Biosynthetic Pathways
The stereochemical course of the cyclization reaction catalyzed by 1,8-cineole synthase has been investigated using stereospecifically deuterated substrates. nih.govresearchgate.net These studies have shown that the enzyme controls the stereochemistry of the final product. For instance, the bacterial 1,8-cineole synthase from Streptomyces clavuligerus proceeds via (S)-linalyl diphosphate and the (S)-terpinyl cation. nih.govresearchgate.net By incubating (2-¹³C)geranyl diphosphate in deuterium oxide, it was demonstrated that the final cyclization is a syn-addition. nih.govresearchgate.net This detailed understanding of the biosynthetic pathway allows for the rational design of experiments to produce 1,8-cineole with specific deuterium labeling patterns by providing the appropriate deuterated precursors to the enzymatic system. nih.govresearchgate.net
Structural Characterization of Deuterated Isotopologues
The successful synthesis of deuterated 1,8-cineole requires thorough structural characterization to confirm the position and extent of deuterium incorporation. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). lookchem.comuokerbala.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of deuterated compounds. uokerbala.edu.iqchemicalbook.comresearchgate.netresearchgate.netcarlroth.com In ¹H NMR, the absence of signals at specific chemical shifts where protons are expected indicates successful deuterium substitution. ²H (Deuterium) NMR can also be used to directly observe the deuterium nuclei. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms and can pinpoint the exact location of deuterium atoms within the molecule. uokerbala.edu.iq
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to quantify the level of deuterium incorporation. uokerbala.edu.iqlimestonecoastwine.com.au The mass spectrum of a deuterated compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, with the mass difference corresponding to the number of deuterium atoms incorporated. lookchem.com Gas chromatography-mass spectrometry (GC-MS) is often used to separate different isotopologues and analyze their individual mass spectra. lookchem.comlimestonecoastwine.com.au
Interactive Data Table: Synthesis and Characterization Methods
| Method Category | Specific Technique | Key Reagents/Enzymes | Primary Application | Characterization Techniques |
|---|---|---|---|---|
| Chemical Synthesis | Direct Deuteration | Pd/C, D₂, D₂O | General deuteration | MS, NMR |
| Chemical Synthesis | Multi-step Synthesis | Deuterated Grignard reagents, Ketone/ester precursors | Specific deuteration patterns | NMR, MS |
| Chemical Synthesis | Wolff-Kishner Reduction | Deuterated reagents/solvents, 2-oxo-1,4-cineoles | Stereospecific deuteration | GC/MS, NMR lookchem.com |
| Enzymatic Synthesis | In vitro Production | 1,8-cineole synthase, Deuterated GPP | Stereoselective synthesis | GC/MS, NMR nih.govresearchgate.net |
| Enzymatic Synthesis | Biocatalytic Exchange | 1,8-cineole synthase, D₂O | Stereoselective deuterium incorporation | NMR, MS nih.govresearchgate.net |
Advanced Analytical Methodologies for Cineol D6 Characterization and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For deuterated compounds such as Cineol-d6, specific NMR methodologies are employed to elucidate its unique structural features.
¹H and ¹³C NMR for Structural Elucidation and Deuterium (B1214612) Position Determination
¹H (proton) and ¹³C NMR are fundamental techniques for the structural elucidation of organic molecules. In the context of Cineol-d6, these methods are crucial for confirming the molecular skeleton and, importantly, for determining the specific positions of deuterium atoms.
The ¹H NMR spectrum of a deuterated compound will show a significant reduction or complete disappearance of signals corresponding to the positions where hydrogen atoms have been replaced by deuterium. wikipedia.orgpeakproteins.com This is because deuterium resonates at a very different frequency from protons and is therefore "silent" in a standard ¹H NMR experiment. quora.com For Cineol-d6, where the methyl groups are deuterated, the characteristic signals for these protons would be absent or significantly diminished.
Conversely, in the ¹³C NMR spectrum, carbons attached to deuterium atoms exhibit distinct changes. The coupling between carbon and deuterium (C-D) leads to a splitting of the carbon signal into a multiplet (typically a triplet for a CD₃ group) and can cause a slight upfield shift known as an isotope shift. The reduction in the intensity of signals for carbons bonded to deuterium can also confirm the location of deuteration. For instance, analysis of deuterated 1,4-cineole (B1204204) has shown that the signals for the deuterated carbon atoms are reduced to approximately half their original intensity in the ¹³C NMR spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,8-Cineole (Non-deuterated)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | - | 73.62 |
| C2/C6 | 1.52 (endo), 1.66 (exo) | 31.7 |
| C3/C5 | 1.59 | 22.9 |
| C4 | - | 69.77 |
| C7 | 1.05 | 28.7 |
| C8/C9 | 1.24 | 27.6 |
| C10 | - | - |
| Note: Data is for the non-deuterated parent compound, 1,8-Cineole, and serves as a reference. uokerbala.edu.iqchemicalbook.comchemicalbook.comresearchgate.net In Cineol-d6, the signals for the deuterated methyl groups (C7, C8/C9) would be altered as described. |
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Isotopic Mapping
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for mapping the isotopic substitution in complex molecules like Cineol-d6. uokerbala.edu.iq
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com In Cineol-d6, the absence of cross-peaks between the remaining protons and the deuterated methyl groups would further confirm the sites of deuteration. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs. sdsu.edu The HSQC spectrum of Cineol-d6 would lack correlation signals for the deuterated methyl carbons, providing a clear map of the non-deuterated C-H bonds in the molecule. mpg.de
These 2D NMR experiments, when used in combination, provide a comprehensive and detailed picture of the molecular structure and the precise location of isotopic labels within Cineol-d6. uokerbala.edu.iqrsc.org
Deuteration Effects on NMR Signal Resolution and Relaxation Properties
The substitution of protons with deuterons has significant effects on NMR spectral properties, which can be advantageous for analysis.
Signal Resolution : Deuteration simplifies ¹H NMR spectra by removing signals and eliminating proton-proton couplings, which can lead to sharper, better-resolved signals for the remaining protons. quora.com In larger molecules, this reduction in ¹H-¹H dipolar coupling can significantly improve spectral quality. peakproteins.com While Cineol-d6 is a relatively small molecule, this simplifying effect is still beneficial for clear analysis. However, in some cases, residual ¹³C–²H couplings can lead to peak doubling or broadening if not properly decoupled. ox.ac.uk
Relaxation Properties : Deuterium has a different spin (I=1) and a smaller magnetic moment compared to protons (I=1/2). wikipedia.org This alters the relaxation pathways of nearby nuclei. The replacement of protons with deuterons generally leads to longer spin-lattice (T₁) and spin-spin (T₂) relaxation times for the remaining protons and carbons. peakproteins.comnih.gov This is because the dominant dipolar relaxation mechanism is reduced. Longer relaxation times can result in narrower linewidths and improved signal-to-noise ratios, especially in 2D NMR experiments that require longer acquisition times. peakproteins.comtandfonline.com The study of deuterium relaxation times can also provide insights into molecular dynamics and mobility. nih.govcdnsciencepub.com
Mass Spectrometry (MS) for Precision Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides crucial information on the molecular weight and elemental composition of a compound, making it ideal for the analysis of isotopically labeled molecules.
High-Resolution Mass Spectrometry for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is essential for the analysis of deuterated compounds as it can distinguish between ions of very similar mass. HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. researchgate.netcore.ac.uk
For Cineol-d6, HRMS can confirm the incorporation of six deuterium atoms by comparing the measured accurate mass with the theoretical mass calculated for the deuterated formula (C₁₀H₁₂D₆O). This level of precision is crucial to differentiate the deuterated compound from potential impurities or from the unlabeled analog. nih.govnih.gov The ability to achieve mass accuracies of less than 5 ppm is common for modern HRMS instruments. researchgate.net
Table 2: Theoretical Mass Comparison
| Compound | Molecular Formula | Exact Mass (Da) |
| 1,8-Cineole | C₁₀H₁₈O | 154.135765 |
| Cineol-d6 | C₁₀H₁₂D₆O | 160.173311 |
| Note: The significant mass difference is easily detectable by HRMS, confirming the level of deuteration. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Tracing and Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. researchgate.netugm.ac.id It is widely used for the analysis of volatile and semi-volatile compounds like cineole and its deuterated isotopologues. scielo.brcabidigitallibrary.org
In the context of Cineol-d6, GC-MS serves several key functions:
Isotope Tracing : In metabolic studies, GC-MS can be used to trace the fate of Cineol-d6 in a biological system. frontiersin.org The deuterated compound and its potential metabolites can be separated from the complex biological matrix by GC and then identified by their characteristic mass spectra. The presence of the deuterium label provides a clear signature to distinguish the metabolites of the administered compound from endogenous molecules. gcms.cz
Metabolite Profiling : GC-MS is a cornerstone of metabolomics, enabling the simultaneous analysis of numerous metabolites. researchgate.net When Cineol-d6 is used, researchers can screen for metabolites by looking for specific mass shifts in the fragmentation patterns. The fragmentation of the deuterated parent compound will differ from the unlabeled version, providing structural clues about the resulting metabolites. nih.gov For instance, a fragment ion containing a deuterated methyl group will have a mass 3 units higher than the corresponding fragment in unlabeled cineole.
Interestingly, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in GC, a phenomenon attributed to differences in their affinity for the stationary phase. chromforum.org This chromatographic behavior can aid in their separation and identification. The use of deuterated internal standards, such as Cineol-d6, is also a common practice in quantitative GC-MS analysis to improve accuracy and precision by correcting for variations during sample preparation and injection. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org This synergy allows for the effective analysis of complex mixtures, making it highly suitable for the identification and quantification of Cineol-d6 and its metabolites in biological and environmental samples. wikipedia.orgdrawellanalytical.com
In a typical LC-MS setup, the sample is first introduced into the liquid chromatograph, where individual components are separated based on their chemical and physical interactions with the stationary and mobile phases. thermofisher.com The separated components then elute from the chromatography column and are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific detection and structural information. wikipedia.org The use of a deuterated internal standard like Cineol-d6 is crucial for accurate quantification, as it helps to correct for variations in sample preparation and instrument response. nih.gov
Key Advantages of LC-MS in Cineol-d6 Analysis:
High Sensitivity and Selectivity: LC-MS can detect and quantify low levels of Cineol-d6 and its metabolites, even in the presence of interfering substances. nih.gov
Broad Applicability: The technique can be applied to a wide range of sample types, including plasma, urine, and tissue homogenates. wikipedia.orgdrawellanalytical.com
Structural Elucidation: Tandem mass spectrometry (MS/MS), a common feature in modern LC-MS systems, allows for the fragmentation of ions, providing valuable data for the structural identification of unknown metabolites. wikipedia.org
A typical workflow for the analysis of Cineol-d6 using LC-MS might involve solid-phase extraction (SPE) to clean up the sample, followed by separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity.
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) for Purity Assessment of Deuterated Monoterpenes
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a highly sensitive, real-time analytical technique for the detection of volatile organic compounds (VOCs). wikipedia.orgionicon.com This method is particularly well-suited for assessing the purity of deuterated monoterpenes like Cineol-d6, as it provides rapid and non-invasive analysis without the need for sample preparation. ionicon.com
In PTR-MS, hydronium ions (H3O+) are used as reagent ions to ionize target analytes through proton transfer reactions. wikipedia.org This soft ionization technique minimizes fragmentation, resulting in simple mass spectra dominated by the protonated molecule [M+H]+. ionicon.com For Cineol-d6, this would correspond to a specific m/z value that is distinct from its non-deuterated counterpart, allowing for clear differentiation and purity assessment.
Key Features of PTR-MS for Purity Assessment:
Real-Time Monitoring: PTR-MS provides instantaneous feedback on the isotopic purity of a sample. ionicon.com
High Sensitivity: The technique can detect trace levels of impurities, with detection limits often in the parts-per-trillion by volume (pptv) range. wikipedia.org
Minimal Fragmentation: The soft ionization process preserves the molecular integrity of the analyte, simplifying data interpretation. ionicon.com
The purity of a Cineol-d6 standard can be rapidly verified by introducing a headspace sample into the PTR-MS instrument. The resulting mass spectrum would be analyzed for the presence of any signals corresponding to non-deuterated cineole or other volatile impurities.
Mass Spectrometry Imaging (MSI) with Deuterated Internal Standards for Absolute Quantification
Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules within a sample, such as a tissue section. nih.govnih.gov When combined with the use of deuterated internal standards like Cineol-d6, MSI can provide absolute quantification of analytes directly from the tissue, offering invaluable insights in fields like pharmacology and toxicology. nih.gov
In a typical MSI experiment, a thin section of tissue is coated with a matrix that facilitates the desorption and ionization of analytes. A laser is then rastered across the sample, generating a mass spectrum at each pixel. nih.gov To achieve absolute quantification, a known amount of a deuterated internal standard, such as Cineol-d6, is applied to the tissue section. nih.gov The signal intensity of the analyte of interest is then normalized to the signal of the internal standard, allowing for the creation of a calibration curve and the determination of the analyte's concentration at different locations within the tissue. nih.gov
Research Findings from MSI Studies:
| Analyte | Internal Standard | Matrix | Key Finding |
| Endogenous Acetylcarnitine | Deuterated Acetylcarnitine | Not Specified | Enabled quantification by applying the standard under the tissue section. |
| Various Drugs | Isotopically Labelled Standards | Not Specified | Homogenous distribution of the standard is crucial for accurate quantification. mdpi.com |
| Cancer Biomarkers | Stable-Isotope-Labeled Standard | Azo Dye | Allowed for relative quantitation in formalin-fixed, paraffin-embedded tissue. nih.gov |
Hydrogen-Deuterium Exchange Mass Spectrometry for Mechanistic Insights
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions. ox.ac.ukevotec.com While typically focused on the protein, the principles of isotopic exchange can be conceptually extended to understand the environment and interactions of small molecules like Cineol-d6.
HDX-MS relies on the principle that hydrogen atoms on the backbone of a protein can exchange with deuterium atoms when the protein is placed in a deuterated solvent like D2O. ox.ac.uk The rate of this exchange is dependent on the solvent accessibility of the hydrogen atoms, providing information about the protein's structure and dynamics. thermofisher.com Mass spectrometry is used to measure the mass increase resulting from deuterium incorporation. thermofisher.com
By analogy, studying the exchange of the deuterium atoms on Cineol-d6 with protons from its environment could provide insights into its binding interactions and local chemical environment. For example, if Cineol-d6 is bound to a protein, the rate of back-exchange of its deuterium atoms may be altered in a way that reflects the nature of the binding pocket.
Applications of HDX-MS in Structural Biology:
Mapping protein-ligand interaction sites. thermofisher.com
Characterizing conformational changes upon binding. ox.ac.ukthermofisher.com
Studying protein folding and unfolding pathways. ox.ac.uk
Identifying allosteric effects. thermofisher.com
Chromatographic Separation Techniques for Isotope and Metabolite Resolution
Chromatographic techniques are essential for the separation of complex mixtures, enabling the isolation and analysis of individual components. In the context of Cineol-d6, these methods are crucial for resolving it from its non-deuterated form, as well as separating its various metabolites for individual characterization.
Chiral Chromatography for Enantiomeric Analysis of Deuterated Metabolites
Many organic molecules, including the metabolites of cineole, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov These enantiomers can have different biological activities and metabolic fates. Chiral chromatography is a specialized form of chromatography that can separate these enantiomers, which is critical for understanding the stereoselective metabolism of drugs and other xenobiotics. nih.govnih.gov
In the analysis of deuterated metabolites of cineole, chiral chromatography, often coupled with mass spectrometry, allows for the separation and quantification of individual enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. lcms.cz For example, cyclodextrin-based CSPs are commonly used for the chiral separation of a wide range of compounds. nih.govlcms.cz
Examples of Chiral Separations:
| Compound | Stationary Phase | Key Finding |
| Ketorolac | Amylosic | Normal phase solvents were not ideal for MS detection due to ion suppression. lcms.cz |
| Pioglitazone Metabolites | Not Specified | Chiral chromatography was used to separate deuterated enantiomers. nih.gov |
| 1,8-Cineole Metabolites | Chiral β- and γ-cyclodextrin capillaries | Revealed large inter- and intra-individual variations in enantiomeric ratios in human milk. nih.gov |
Integration of GC/LC with Mass Spectrometry
The integration of chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) with Mass Spectrometry (MS) has become an indispensable tool in analytical chemistry. nih.govnih.gov This combination provides both the high-resolution separation of chromatography and the sensitive, specific detection of mass spectrometry. nih.govresearchgate.net
GC-MS: Gas Chromatography-Mass Spectrometry is ideal for the analysis of volatile and thermally stable compounds. researchgate.net For the analysis of Cineol-d6 and its volatile metabolites, GC-MS offers excellent separation and definitive identification based on mass spectra. google.com The use of stable isotope dilution assays with deuterated standards enhances the accuracy and precision of quantification. researchgate.net
LC-MS: Liquid Chromatography-Mass Spectrometry is suited for a broader range of compounds, including those that are non-volatile or thermally labile. thermofisher.com This makes it the method of choice for analyzing a wider array of Cineol-d6 metabolites, particularly those that have undergone conjugation reactions (e.g., glucuronidation) to increase their polarity. wikipedia.orgdrawellanalytical.com
The complementary nature of GC-MS and LC-MS allows for a more comprehensive analysis of the metabolic profile of Cineol-d6. nih.gov While GC-MS excels at separating and identifying the more volatile metabolites, LC-MS can analyze the less volatile and conjugated metabolites, providing a more complete picture of the metabolic pathways involved.
Stable Isotope Dilution Assays (SIDA) for Absolute Quantification
Stable Isotope Dilution Analysis (SIDA) is a highly precise and reliable mass spectrometry-based method for the absolute quantification of analytes. The core principle of SIDA involves adding a known quantity of a stable, isotopically labeled version of the analyte of interest to a sample. lipidmaps.orgnih.gov This labeled compound, such as Cineol-d6 (deuterated 1,8-cineole), serves as an internal standard (IS). nih.gov Because the isotopically labeled standard is chemically identical to the native analyte, it behaves identically during sample preparation, extraction, and chromatographic analysis, effectively correcting for any analyte loss during these steps. lipidmaps.orgfrontiersin.org The quantification is then performed by measuring the relative response ratio of the non-labeled (native) analyte to the isotopically labeled internal standard using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov
Detailed research has demonstrated the successful application of SIDA using deuterated 1,8-cineole for quantitative studies in biological matrices. In one key study, researchers synthesized [²H₃]-1,8-cineole to serve as an internal standard for a stable isotope dilution assay to quantify 1,8-cineole and its hydroxylated metabolites in human plasma and urine following the ingestion of sage tea. nih.govtum.deresearchgate.net This approach allowed for the precise measurement of the parent compound and its biotransformation products.
The study involved the administration of 1.02 mg of 1,8-cineole to a volunteer. nih.govresearchgate.net Using the developed SIDA method with solid-phase microextraction (SPME) GC-MS for 1,8-cineole and LC-MS/MS for its metabolites, the researchers were able to quantify the compounds in plasma and urine after enzymatic deconjugation. nih.govtum.de The results showed that 2-hydroxy-1,8-cineole was the main metabolite found in plasma, reaching the highest concentration, followed by the 9-hydroxy isomer. nih.govresearchgate.net The parent compound, 1,8-cineole, was detected at a lower concentration. nih.govresearchgate.net
The following table summarizes the maximum plasma concentrations detected in the study.
Table 1: Maximum Plasma Concentrations of 1,8-Cineole and its Metabolites Determined by SIDA
| Compound | Maximum Plasma Concentration (nmol/L) |
|---|---|
| 1,8-Cineole | 19 nih.govresearchgate.net |
| 2-Hydroxy-1,8-cineole | 86 nih.govresearchgate.net |
Urinary excretion analysis over a 10-hour period also revealed that the hydroxylated metabolites were the primary forms of elimination. 2-Hydroxy-1,8-cineole was the most abundant metabolite in urine, followed by the 9-hydroxy, 3-hydroxy, and 7-hydroxy isomers, accounting for a significant portion of the initial 1,8-cineole dose. nih.govtum.deresearchgate.net
The following table details the urinary excretion findings.
Table 2: Urinary Excretion of 1,8-Cineole Metabolites Over 10 Hours
| Metabolite | Percentage of Ingested Dose Excreted (%) |
|---|---|
| 2-Hydroxy-1,8-cineole | 20.9 nih.govresearchgate.net |
| 9-Hydroxy-1,8-cineole | 17.2 nih.govresearchgate.net |
| 3-Hydroxy-1,8-cineole | 10.6 nih.govresearchgate.net |
In addition to biomedical applications, deuterated analogues of monoterpenes are valuable in environmental and atmospheric research. For instance, deuterated surrogates such as α-pinene-d3 have been used to calibrate and correct for adsorptive and reactive losses of monoterpenes, including 1,8-cineole, during air sampling in dynamic chambers. copernicus.org This ensures more accurate quantification of these volatile organic compounds in emission studies. copernicus.org
Isotope Effects and Reaction Mechanism Elucidation Through Cineol D6
Kinetic Isotope Effects (KIEs) in Enzymatic and Chemical Reactions Involving Deuterated Analogues
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orgmdpi.com The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. princeton.edu Consequently, if a C-H bond is cleaved in the rate-determining step of a reaction, the deuterated version of the molecule will typically react more slowly, resulting in a "normal" KIE (kH/kD > 1). princeton.edu This principle is extensively used to study reaction mechanisms, including those involving cineole and other terpenes.
In the study of terpene cyclases, KIEs provide crucial evidence about the transition states of cyclization and termination steps. For instance, studies on pinene synthases from Salvia officinalis (sage), which, like cineole synthase, use geranyl pyrophosphate (GPP) as a substrate and proceed through related carbocationic intermediates, have utilized deuterated precursors to measure KIEs. By analyzing the product distribution from deuterated GPP, intramolecular KIEs for the deprotonation steps in β-pinene formation were determined to be significant, with kH/kD values of 3.0 and 3.5. nih.govrhea-db.org The observed KIEs determined from product ratios were lower (kH/kD = 1.7 and 2.6), illustrating how different experimental setups can reveal the extent to which certain steps are rate-limiting. nih.gov
Furthermore, in reactions catalyzed by cytochrome P450 enzymes, which are responsible for the metabolism and hydroxylation of compounds like 1,8-cineole, very large KIEs have been observed. nih.govnih.govresearchgate.net For example, the hydroxylation of a deuterated substrate by a P450 compound I model exhibited a kH/kD value as high as 11.2, suggesting that C-H bond cleavage is the rate-determining step and providing insight into the nature of the oxidizing species. nih.gov While specific KIE values for Cineol-d6 itself are not broadly published, the data from these closely related systems demonstrate the utility of deuteration in confirming rate-determining steps and elucidating enzymatic mechanisms.
| Enzyme/Reaction System | Deuterated Substrate | Measured KIE (kH/kD) | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Pinene Synthase (Cyclase II) | [10-2H2]Geranyl Pyrophosphate | 3.0 (intramolecular) | C-H bond cleavage is a key part of the product-determining deprotonation step. | nih.gov |
| Pinene Synthase (Cyclase III) | [10-2H2]Geranyl Pyrophosphate | 3.5 (intramolecular) | Confirms the significance of the terminal deprotonation step in the reaction cascade. | nih.gov |
| Cytochrome P450 Compound I Model | 1-d3-Substrate | 11.2 (intermolecular) | C-H bond cleavage is the rate-determining step in the hydroxylation reaction. | nih.gov |
Stereochemical Course of Biosynthetic Reactions
Deuterium (B1214612) labeling is a definitive method for tracing the stereochemical path of a biosynthesis. The formation of 1,8-cineole, an achiral molecule, proceeds through chiral intermediates, and deuterated precursors have been instrumental in revealing the stereochemical preferences of the enzymes involved. researchgate.net The biosynthesis begins with the cyclization of geranyl pyrophosphate (GPP) to form a chiral α-terpinyl cation intermediate. nih.govnih.gov
Remarkably, labeling studies have shown that different organisms utilize opposite enantiomeric pathways. In the 1,8-cineole synthase from the bacterium Streptomyces clavuligerus, the reaction proceeds via (S)-linalyl diphosphate (B83284) to form the (S)-α-terpinyl cation. researchgate.netnih.gov This was determined by using stereospecifically deuterated (R)-(1-²H)GPP and (S)-(1-²H)GPP and analyzing the position of the deuterium label in the final 1,8-cineole product using NMR spectroscopy. nih.gov
Conversely, studies on the well-characterized 1,8-cineole synthase from the plant Salvia officinalis (sage) demonstrated that its mechanism proceeds through the opposite enantiomer, the (R)-α-terpinyl cation. researchgate.net
Another critical stereochemical question is the nature of the final ring-closure step, where the ether linkage is formed. By carrying out the enzymatic reaction with (2-¹³C)GPP in deuterium oxide (D₂O), researchers have shown that for both the bacterial and plant enzymes, the final cyclization is a syn-addition. researchgate.netnih.gov This implies a direct intramolecular proton transfer mechanism. nih.gov These elegant experiments, which rely on isotopic labeling, provide a detailed picture of the three-dimensional course of the reaction within the enzyme's active site.
Computational Chemistry and Molecular Modeling of Deuteration Mechanisms
Computational chemistry provides a powerful lens for visualizing and quantifying the energetic landscapes of reaction mechanisms. numberanalytics.commdpi.com Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations allow researchers to model transition states, reaction intermediates, and the impact of isotopic substitution on vibrational frequencies and energy barriers. rutgers.edupku.edu.cnnih.govbiorxiv.org
In the context of 1,8-cineole synthesis, computational modeling has been used to illuminate the catalytic mechanism. Homology modeling of the 1,8-cineole synthase from Nicotiana forgetiana suggested how the α-terpinyl cation is stabilized within the active site through cation-π interactions with a tryptophan residue (Trp-253). nih.gov The model also identified a critical water molecule, positioned by hydrogen bonds to threonine and histidine residues, poised to attack the carbocation to form the α-terpineol intermediate, which is then cyclized to 1,8-cineole. nih.gov
Molecular dynamics simulations can further explore the conformational changes an enzyme undergoes during its catalytic cycle. numberanalytics.com For bacterial 1,8-cineole synthase, simulations suggest that the enzyme does not undergo large-scale conformational shifts, making it a good candidate for protein engineering. researchgate.net Computational studies are also essential for interpreting KIEs. By calculating the vibrational energy differences between C-H and C-D bonds in both the ground state and the modeled transition state, theoretical KIEs can be computed and compared with experimental values to validate a proposed mechanism. princeton.edu While specific DFT calculations on Cineol-d6 are not widely reported, the application of these computational tools to its biosynthetic enzymes provides deep mechanistic insights that complement experimental labeling studies. nih.govbris.ac.uk
"Deuterium-Scanning" Methodologies for Mechanistic Investigations of Terpene Cyclases
A recently developed systematic approach, termed the "deuterium-scanning" method, offers a streamlined way to investigate the mechanisms of terpene cyclases. This technique utilizes an engineered E. coli host that contains an "isopentenol utilization pathway" (IUP). nih.gov This pathway allows the bacterium to take up and phosphorylate externally supplied, deuterium-labeled isopentenol (B1216264) precursors (like labeled prenol or isoprenol).
These labeled precursors are then incorporated into the terpene of interest, which is produced by a co-expressed terpene cyclase. By feeding different combinations of deuterium-labeled and unlabeled precursors, specific labeling patterns can be generated in the final terpene product. Analysis of these patterns by NMR or mass spectrometry allows for the deduction of the cyclization process, particularly for steps involving stereoselective hydride or proton shifts. nih.gov
This method circumvents the often complex and lengthy chemical synthesis of fully elaborated, deuterated substrates like GPP. It represents a powerful, high-throughput strategy for probing the intricate details of the carbocation cascades that are the hallmark of terpene biosynthesis, applicable to cineole synthase and the broader family of terpene cyclases. nih.gov
Metabolic and Biotransformation Studies of Cineol D6 in Non Human Biological Systems
In Vitro Biotransformation Pathways and Enzyme Characterization
In vitro studies using cellular and acellular systems are fundamental to elucidating the specific enzymes and chemical transformations involved in the metabolism of xenobiotics such as Cineol-d6.
Cytochrome P450-Mediated Hydroxylation of Cineol-d6 Analogues
The primary route for cineole metabolism in mammals is oxidation, catalyzed by the cytochrome P450 (P450) superfamily of heme-containing monooxygenases. proteopedia.orgresearchgate.net Specifically, CYP3A4 has been identified as the major enzyme responsible for the hydroxylation of 1,8-cineole in human liver microsomes. drugbank.com The enzyme catalyzes the oxidation of various organic substances, including lipids and xenobiotics. proteopedia.orgdrugbank.com Studies with rat liver microsomes also point to the involvement of CYP3A enzymes. drugbank.com
Research on deuterated cineole analogues provides direct insight into the hydroxylation mechanism. A study on the biotransformation of stereospecifically deuterated 1,4-cineoles by Bacillus cereus, a bacterium containing a P450 enzyme system, demonstrated the utility of deuterated substrates. lookchem.com The presence of deuterium (B1214612) perturbed the typical stereospecificity of the P450 enzyme system, highlighting that C-H bond cleavage is a critical step in the reaction. lookchem.com The general reaction involves the monooxygenase incorporating one atom of oxygen into the cineole molecule to produce a hydroxylated derivative. genome.jp
Identification of Deuterated Metabolites and Oxidation Products
The identification of metabolites from a deuterated parent compound relies heavily on mass spectrometry (MS). The distinct mass of deuterium allows for the clear differentiation of metabolites from the parent compound and from endogenous molecules. In the biotransformation of deuterated 1,4-cineoles by Bacillus cereus, GC/MS analysis was used to identify the resulting deuterated cineole alcohols. lookchem.com The analysis confirmed that the microbial transformation produced mixtures of deuterated endo- and exo-alcohols. lookchem.com
The use of deuterated analogues as internal standards is a state-of-the-art technique in quantitative analysis, enabling precise measurement of metabolite concentrations. researchgate.netnih.gov For example, deuterated 1,8-cineole has been used as an internal standard to quantify metabolites in human milk samples via Solvent Assisted Flavour Evaporation (SAFE) followed by GC-MS. nih.gov This methodology allows for the creation of matrix calibrations to determine the absolute concentrations of each metabolite formed. nih.gov
Regioselectivity and Stereoselectivity of Enzymatic Transformations
Enzymatic reactions are often characterized by high selectivity, producing specific isomers of a product. mdpi.com In the case of 1,8-cineole, P450 enzymes exhibit distinct regioselectivity, with hydroxylation occurring at specific carbon atoms. CYP3A4, for instance, oxidizes 1,8-cineole at high rates to 2-exo-hydroxy-1,8-cineole. drugbank.com Microbial systems also show high selectivity; a Rhodococcus sp. strain produces optically pure 2-endo-hydroxy-1,8-cineole (B1236612) as its major product. redalyc.org
Crucially, studies with deuterated substrates show that isotopic substitution can significantly alter this selectivity. In the hydroxylation of deuterated 1,4-cineole (B1204204) by B. cereus, the regioselectivity changed dramatically compared to the non-deuterated substrate. lookchem.com While the non-deuterated form slightly favored exo-hydroxylation, the deuterated substrate led to a strong preference for endo-hydroxylation, by a factor of over 55 to 1. lookchem.com This demonstrates that the presence of deuterium can perturb the enzyme's normal reaction course, providing evidence for a two-step mechanism involving hydrogen atom removal followed by stereospecific hydroxylation. lookchem.com
Microbial Biotransformation Pathways of Monoterpenes
Microorganisms such as bacteria and fungi are widely used to perform biotransformations of terpenes, converting them into more valuable oxygenated derivatives. redalyc.org Various microbes are capable of hydroxylating 1,8-cineole at different positions.
A strain of Rhodococcus sp. was found to biotransform 1,8-cineole into three optically pure products: 2-endo-hydroxy-1,8-cineole, 2-exo-hydroxy-1,8-cineole, and 2-oxo-1,8-cineole, achieving a total conversion of 98%. redalyc.org The major product in this transformation was 2-endo-hydroxy-1,8-cineole. redalyc.org The bacterium Bacillus cereus hydroxylates 1,4-cineole to produce enantiomerically pure R-alcohols. lookchem.com Such microbial transformations highlight the potential for producing specific chiral synthons for organic chemistry. redalyc.org
**Table 1: Microbial Biotransformation Products of 1,8-Cineole by *Rhodococcus sp.***
| Product Name | Stereochemistry |
|---|---|
| 2-endo-hydroxy-1,8-cineole | Optically Pure |
| 2-exo-hydroxy-1,8-cineole | Optically Pure |
| 2-oxo-1,8-cineole | Optically Pure |
Data sourced from Rodríguez, P. et al. redalyc.org
Enzyme Kinetics and Substrate Specificity with Deuterated Cineole
Enzyme kinetics, often described by the Michaelis-Menten model, quantifies the efficiency of an enzyme's catalytic activity through parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.govlibretexts.org The Kₘ value is an inverse measure of the substrate's affinity for the enzyme, while the catalytic constant (k꜀ₐₜ) represents the turnover number. libretexts.org The ratio k꜀ₐₜ/Kₘ is the specificity constant, which measures how efficiently an enzyme converts a substrate into a product. libretexts.org
Studying the kinetics of deuterated substrates provides insight into the reaction mechanism through the kinetic isotope effect (KIE). nih.gov A significant primary deuterium KIE (where the reaction rate decreases upon deuteration) is strong evidence that the cleavage of a C-H bond is a rate-limiting or partially rate-limiting step in the enzymatic reaction. nih.govnih.gov For P450-catalyzed reactions, this is often the case. nih.gov While specific kinetic values for Cineol-d6 are not detailed in the available literature, the altered product ratios observed in the hydroxylation of deuterated 1,4-cineole strongly imply a KIE is in effect, suggesting that hydrogen abstraction is a key, rate-influencing step. lookchem.com Kinetic analyses of non-deuterated 1,8-cineole with CYP3A4 have determined a Kₘ of 50 µM and a Vₘₐₓ of 91 nmol/min/nmol P450 in human liver microsomes, indicating it is an effective substrate for this enzyme. drugbank.com
In Vivo Metabolic Fate in Animal Models (e.g., Mammalian Systems)
While in vitro studies characterize specific enzymatic steps, in vivo studies in animal models provide a complete picture of a compound's absorption, distribution, metabolism, and excretion.
Studies on the metabolic fate of non-deuterated 1,8-cineole have been conducted in several animal models, including the brushtail possum, rabbits, and most notably, the koala, which consumes a diet rich in cineole from Eucalyptus leaves. anu.edu.autum.de In male koalas, 1,8-cineole is extensively oxidized. anu.edu.aunih.gov Seven major metabolites were identified in the urine, with the most abundant being highly oxidized products. anu.edu.aunih.gov Hydroxycineolic acids dominated the metabolite profile, accounting for 85% of the recovered dose, with 7-hydroxy-9-cineolic acid being the single most plentiful metabolite. anu.edu.aunih.gov This indicates that the koala primarily detoxifies and eliminates 1,8-cineole through extensive oxidation rather than conjugation with glucuronic acid. anu.edu.aunih.gov
There are no direct studies available in the search results detailing the in vivo metabolic fate of Cineol-d6 in animal models. However, based on the principles of kinetic isotope effects observed in vitro, it can be inferred that the metabolism of Cineol-d6 would be slower than its non-deuterated counterpart if deuteration occurred at the sites of enzymatic attack (e.g., C2, C7, C9). nih.govanu.edu.au This could lead to a reduced rate of clearance and potentially altered ratios of urinary metabolites compared to those observed for 1,8-cineole.
Table 2: Major In Vivo Metabolites of 1,8-Cineole Identified in Male Koala Urine
| Metabolite | Classification | Relative Abundance (% of Recovered Dose) |
|---|---|---|
| 7-hydroxy-9-cineolic acid | Hydroxycineolic Acid | ~77% |
| 7,9-dicineolic acid | Dicineolic Acid | ~10% |
| 9-hydroxycineole | Hydroxycineole | Minor |
| 7-hydroxycineole | Hydroxycineole | Minor |
| 9-cineolic acid | Cineolic Acid | Minor |
| 7-cineolic acid | Cineolic Acid | Minor |
| 9-hydroxy-7-cineolic acid | Hydroxycineolic Acid | Minor |
Data sourced from Boyle, R. R., et al. anu.edu.aunih.gov
Application of Cineol-d6 as a Tracer in Animal Metabolism Studies
The use of deuterated compounds as tracers in animal metabolism studies is a well-established scientific method. nih.govjuniperpublishers.com This technique is particularly valuable for studying the fate of compounds like cineole, which can be present endogenously or as a component of the natural diet in some species. By introducing deuterium atoms into the cineole molecule to create Cineol-d6, researchers can distinguish the administered compound from any pre-existing cineole in the biological system. This is achieved using mass spectrometry, which can differentiate between the mass of the deuterated and non-deuterated forms.
In animal models such as rats, rabbits, and brushtail possums, 1,8-cineole is known to undergo extensive metabolism. europa.euresearchgate.net The primary metabolic pathways involve oxidation (hydroxylation) at various positions on the molecule, followed by conjugation, often with glucuronic acid, to facilitate excretion. europa.eudrugbank.com For instance, studies in rabbits have identified 2-exo- and 2-endo-hydroxycineole, as well as 3-exo- and 3-endo-hydroxycineole, as urinary metabolites. europa.eu In rats, 2-hydroxycineole and 3-hydroxycineole are also major metabolites. europa.eu
The application of Cineol-d6 in such studies would allow for unambiguous identification and quantification of these metabolites derived from the administered dose. This helps in precisely delineating the metabolic pathways without the confounding variable of endogenous cineole metabolism, providing a clearer picture of its biotransformation.
Quantitative Analysis of Metabolite Excretion Profiles in Non-Human Subjects
Quantitative analysis of metabolite excretion is crucial for understanding the rate and extent to which a compound is eliminated from the body. Using Cineol-d6 as a tracer allows for highly accurate quantification of its metabolites in urine and feces. researchgate.net Stable isotope dilution assays, which involve adding a known amount of the labeled compound as an internal standard, are a gold standard for this type of analysis. tum.de
Studies on 1,8-cineole in various animal species have identified a range of oxidized metabolites. In the male koala, for example, seven different metabolites were identified and quantified in urine, including hydroxycineoles, cineolic acids, and a novel dicarboxylic acid metabolite, 7,9-dicineolic acid. anu.edu.au The major metabolites were found to be extensively oxidized, with hydroxycineolic acids accounting for 85% of the recovered dose. anu.edu.au In brushtail possums, metabolites such as 9-hydroxycineole and cineol-9-oic acid have been found in urine. europa.eu
By employing Cineol-d6, researchers could perform similar quantitative studies with enhanced precision. The distinct mass of the deuterated metabolites would allow for their clear detection and measurement via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), even at very low concentrations. anu.edu.au This would enable the creation of detailed excretion profiles, showing the proportion of each metabolite formed and the timeline of their elimination.
Table 1: Identified Urinary Metabolites of 1,8-Cineole in Various Non-Human Species
| Species | Identified Metabolites | Reference |
| Rat | 2-hydroxycineole, 3-hydroxycineole, 1,8-dihydroxycineol-9-oic acid | europa.eudrugbank.comeuropa.eu |
| Rabbit | 2-exo-hydroxycineole, 2-endo-hydroxycineole, 3-exo-hydroxycineole, 3-endo-hydroxycineole | europa.eu |
| Brushtail Possum | 9-hydroxycineole, cineol-9-oic acid, p-cresol | europa.eu |
| Koala | 9-hydroxycineole, 7-hydroxycineole, 9-cineolic acid, 7-cineolic acid, 7-hydroxy-9-cineolic acid, 9-hydroxy-7-cineolic acid, 7,9-dicineolic acid | anu.edu.au |
This table is based on data from studies on non-deuterated 1,8-cineole.
Metabolic Flux Analysis and Pathway Mapping using Stable Isotopes
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov The use of stable isotopes like deuterium (²H) or carbon-13 (¹³C) is fundamental to MFA. nih.govcreative-proteomics.com By introducing a labeled substrate such as Cineol-d6, researchers can trace the path of the deuterium atoms as the molecule is processed through various metabolic pathways.
The metabolism of terpenoids like cineole involves a network of enzymatic reactions, primarily carried out by cytochrome P450 enzymes in the liver. researchgate.net These reactions include hydroxylation and further oxidation to carboxylic acids. europa.euanu.edu.au For example, the biotransformation of 1,8-cineole in the koala shows a clear progression from simple hydroxylation to the formation of di-acids, indicating a specific and efficient oxidative pathway. anu.edu.au
Using Cineol-d6 in conjunction with analytical techniques like NMR or high-resolution mass spectrometry, it would be possible to map the flux of the compound through these competing oxidative pathways. researchgate.net This allows for a quantitative understanding of which pathways are dominant and how their activity might change under different physiological conditions. Such studies provide deep insights into the dynamics of detoxification and cellular metabolism. creative-proteomics.combiorxiv.org
Pharmacokinetic Research Methodologies and Modeling using Cineol-d6 in Non-Human Models
Pharmacokinetic studies are essential for determining how an organism affects a drug or compound over time. The use of deuterated tracers like Cineol-d6 significantly enhances the quality and precision of these investigations. informaticsjournals.co.in
Assessment of Absorption, Distribution, and Metabolism Research in Animal Systems
The study of absorption, distribution, and metabolism (ADM) is a cornerstone of pharmacokinetics. Research in various animal models has shown that 1,8-cineole is readily absorbed after oral or inhalation administration. drugbank.comnih.gov For instance, in rabbits, peak plasma concentrations were reached within an hour of oral administration. researchgate.net In brushtail possums, cineole exhibits a large volume of distribution, indicating it spreads widely throughout the body's tissues. drugbank.com
The use of Cineol-d6 is particularly advantageous in ADM studies. It allows for the precise tracking of the administered compound from the point of absorption into the bloodstream, its distribution into various organs and tissues, and its subsequent metabolism and elimination. umich.edu This is especially critical for compounds like cineole where saturable first-pass metabolism can occur, as seen in possums, leading to dose-dependent changes in bioavailability. researchgate.netresearchgate.net A deuterated tracer makes it possible to accurately measure the concentration of the parent compound and its metabolites in plasma and tissues, providing clear data for calculating key pharmacokinetic parameters.
Development of Pharmacokinetic Models Utilizing Deuterated Tracers
Pharmacokinetic (PK) models are mathematical descriptions of the journey of a compound through the body. These models are vital for predicting a compound's behavior and for translating findings from animal studies. The high-quality data generated from studies using deuterated tracers like Cineol-d6 are invaluable for building robust and accurate PK models. informaticsjournals.co.innih.gov
By providing precise time-course data on the plasma concentrations of both the parent compound (Cineol-d6) and its key metabolites, researchers can develop sophisticated compartmental or physiologically based pharmacokinetic (PBPK) models. nih.gov These models can describe the rates of absorption, distribution, metabolism, and excretion. For example, data from studies in rats could be used to model the rapid absorption and metabolism of cineole. nih.gov The use of a deuterated tracer eliminates ambiguity in the data, leading to more reliable model parameters. juniperpublishers.com This enhanced accuracy is crucial for understanding the complex interactions between a compound and the biological system, such as the detoxification limitations that can influence the feeding behavior of herbivores. researchgate.net
Applications of Cineol D6 in Advanced Chemical Biology and Biochemical Research
Mechanistic Elucidation of Terpene Synthases and Biosynthetic Enzymes
Isotopically labeled substrates are powerful tools for deciphering the complex reaction mechanisms of enzymes like terpene synthases. nih.govbohrium.com These enzymes catalyze some of the most intricate cyclization cascades in nature, converting simple acyclic precursors into a vast array of terpene structures. acs.org The use of deuterated precursors to Cineol-d6, such as deuterated geranyl diphosphate (B83284) (GPP), is crucial for understanding the stereochemical course of these reactions. nih.gov
A notable study on the 1,8-cineole synthase from the bacterium Streptomyces clavuligerus utilized stereospecifically deuterated GPP to unravel its cyclization mechanism. nih.govresearchgate.net By tracking the position of the deuterium (B1214612) atoms in the final product, researchers could distinguish between possible reaction pathways. The experiments revealed that the bacterial enzyme proceeds via an (S)-linalyl diphosphate intermediate and the corresponding (S)-terpinyl cation. nih.govacs.org This was a significant finding, as it contrasted with the mechanism of the well-studied plant 1,8-cineole synthase from Salvia officinalis (sage), which proceeds via the (R)-enantiomers of the same intermediates. nih.govresearchgate.net This demonstrates how deuterated substrates can illuminate subtle but critical differences in the evolution and function of enzymes that produce the same final compound. nih.gov
These mechanistic studies, which are often complemented by computational approaches and site-directed mutagenesis, rely on the ability to track the fate of specific atoms throughout the reaction. bohrium.com The use of deuterium labeling provides a clear and unambiguous way to follow hydrogen (or hydride) migrations and deprotonation/reprotonation steps that are central to the formation of the terpene scaffold. d-nb.info
Tracer Studies for Unraveling Complex Biochemical Networks and Metabolic Fluxes
Stable isotope tracers are fundamental to metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govbiorxiv.org While large-scale MFA often employs 13C-labeled substrates like glucose or glutamine, deuterated compounds like Cineol-d6 are exceptionally valuable for tracing the specific metabolic fate of monoterpenes and other secondary metabolites. nih.govbiorxiv.org By introducing Cineol-d6 into a biological system, researchers can follow its journey, identifying metabolites and quantifying their formation rates. biorxiv.orgresearchgate.net
A prime example is the study of 1,8-cineole metabolism in humans. After oral administration of 1,8-cineole, its metabolites can be identified in plasma and urine. nih.govresearchgate.net To accurately trace and quantify this process, deuterated [2H3]-1,8-cineole is used. nih.gov This acts as a tracer, allowing for the precise measurement of its hydroxylated metabolites, such as 2-hydroxy-1,8-cineole and 9-hydroxy-1,8-cineole, which are formed by cytochrome P450 enzymes in the liver. nih.govresearchgate.net
These studies have revealed the primary metabolic pathways for cineole in humans, showing that a significant portion of the ingested dose is excreted as various hydroxylated and conjugated metabolites. nih.govresearchgate.net For instance, after consuming a defined dose of 1,8-cineole, 2-hydroxycineole was found to be the predominant metabolite in both plasma and urine, followed by the 9-hydroxy isomer. nih.gov Summing the urinary excretion over 10 hours showed that the 2-hydroxy, 9-hydroxy, 3-hydroxy, and 7-hydroxy metabolites accounted for 20.9%, 17.2%, 10.6%, and 3.8% of the initial cineole dose, respectively. nih.govresearchgate.net
On a smaller scale, deuteration labeling has also been used to confirm the chemical transformation pathways of terpenes outside of biological systems, such as the formation of 1,8-cineole from precursors like limonene (B3431351) in wine during aging. Such tracer studies are vital for understanding not only endogenous metabolic networks but also the fate of xenobiotics and natural compounds from our diet.
Development of Analytical Standards for Quantification of Monoterpenes and Metabolites
One of the most widespread and critical applications of Cineol-d6 is its use as an internal standard in stable isotope dilution analysis (SIDA). nih.govnih.gov This analytical technique is considered the gold standard for quantification due to its high accuracy and precision. researchgate.net In SIDA, a known amount of the deuterated standard (e.g., Cineol-d6) is added to a sample before processing. The standard is chemically identical to the analyte (the non-deuterated cineole) and therefore behaves identically during extraction, purification, and analysis, correcting for any sample loss. nih.gov
Because the deuterated standard has a different mass, it can be distinguished from the endogenous analyte by a mass spectrometer (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.gov The ratio of the natural analyte to the deuterated standard is used to calculate the exact concentration of the analyte in the original sample.
This methodology has been successfully applied to quantify 1,8-cineole and its various metabolites in complex biological matrices, including human plasma, urine, and milk. nih.govfraunhofer.de For example, researchers developed robust SIDA methods using synthesized [2H3]-1,8-cineole to measure cineole concentrations as low as 19 nmol/L in plasma and to track the appearance of multiple hydroxylated metabolites. nih.govresearchgate.net Similar methods have been developed for quantifying 1,8-cineole in wine, where it can contribute to the aroma profile. nih.gov
| Analyte(s) | Deuterated Standard Used | Matrix | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|---|
| 1,8-Cineole and its hydroxy-metabolites | [2H3]-1,8-Cineole | Human Plasma & Urine | SPME-GC-MS, LC-MS/MS | Quantified parent compound and four metabolites after sage tea ingestion; 2-hydroxycineole was predominant. | nih.gov |
| 1,8-Cineole | [2H6]-1,8-Cineole | Red & White Wine | HS-SPME-GC-MS | Developed a method for quantitation in wine; found significant amounts only in red wines. | nih.gov |
| Metabolites of 1,8-Cineole | Deuterated 1,8-Cineole | Human Milk | SAFE-GC-MS | Quantified ten different metabolites transferred into milk after oral intake. | fraunhofer.de |
Investigation of Enzyme Active Site Dynamics and Substrate Binding
Understanding how an enzyme's structure relates to its function is a central goal of biochemistry. Deuterium-based techniques provide powerful means to probe the dynamics of enzyme active sites and the nature of substrate binding. researchgate.net
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a key technique in this area. thermofisher.comrsc.org It monitors the rate at which backbone amide hydrogens in a protein exchange with deuterium from a deuterated solvent (D₂O). wikipedia.orgupenn.edu Regions of the protein that are flexible or solvent-exposed will exchange hydrogens for deuterium more quickly, while stable, buried regions (like the core of the protein or a ligand-binding pocket) will exchange more slowly. upenn.edunih.gov
By comparing the HDX rates of an enzyme in its free state versus its state when bound to a substrate or inhibitor (like Cineol-d6), researchers can map the precise regions of the enzyme that are involved in binding. nih.govuwo.ca Binding typically causes a reduction in the exchange rate in and around the active site, indicating that this region has become more stable and less accessible to the solvent. uwo.ca This method can reveal not only the direct binding footprint but also allosteric changes—conformational shifts in distant parts of the protein caused by binding at the active site. nih.gov While specific HDX-MS studies on 1,8-cineole synthase with Cineol-d6 are not widely reported, the technique is broadly applicable to terpene synthases and other enzymes to elucidate their conformational dynamics during catalysis. upenn.edu
Furthermore, the act of deuterating a ligand itself can subtly alter its binding affinity. informaticsjournals.co.in The C-D bond is slightly shorter and less polarizable than a C-H bond, which can change van der Waals interactions and hydrogen bonding within the tight confines of an enzyme's active site. researchgate.net Studying these small changes in binding energy upon deuteration can provide high-resolution information about the forces that govern substrate recognition and positioning. portlandpress.com
Understanding Biological Isotope Effects at the Molecular Level
The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises because the greater mass of deuterium results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond, making the C-D bond stronger and harder to break. informaticsjournals.co.in The KIE is typically expressed as the ratio of the reaction rate for the lighter isotope to that of the heavier isotope (kH/kD). A kH/kD value greater than 1 (a "normal" KIE) indicates that breaking the C-H(D) bond is part of the rate-determining step of the reaction. nih.gov
Studying KIEs is a powerful tool for elucidating enzymatic reaction mechanisms. nih.govnih.gov In the context of cineole, research on the microbial hydroxylation of deuterated 1,4-cineoles by Bacillus cereus provides a clear example. In these experiments, placing a deuterium atom at the site of hydroxylation dramatically shifted the ratio of the alcohol products formed. This large observed isotope effect confirmed that the cleavage of that specific C-H bond is a critical, rate-limiting part of the enzymatic mechanism.
The magnitude of the KIE can provide detailed information about the transition state of the reaction. acs.org For terpene synthases, KIEs have been used to investigate hydride shifts and deprotonation steps within the complex cyclization cascade. nih.govrsc.org For instance, large intramolecular KIEs (kH/kD values between 4.25 and 4.64) have been observed in methyl-methylene elimination steps during sesquiterpene formation, confirming the stereochemistry of the proton removal. nih.gov In some enzyme systems, very large KIEs have been measured, which can be indicative of quantum tunneling, where a hydrogen atom passes through an energy barrier rather than going over it. nih.govd-nb.infodiva-portal.org The study of isotope effects using compounds like Cineol-d6 and its precursors is therefore fundamental to understanding the quantum nature of biological catalysis. beilstein-journals.orgfrontiersin.org
| Enzyme/System | Deuterated Substrate | Reaction Step Studied | Observed Effect | Mechanistic Insight | Reference |
|---|---|---|---|---|---|
| Tobacco epiaristolochene synthase (TEAS) | (S)-[8-²H₁]FPP | Methyl-methylene elimination | kH/kD = 4.25–4.64 | Confirms C-H bond cleavage is rate-limiting and reveals stereochemistry of proton elimination. | nih.gov |
| Bacillus cereus | Deuterated 1,4-cineoles | Hydroxylation | Dramatic shift in product ratios | Demonstrates that C-H abstraction is a key step in the hydroxylation mechanism. | |
| Class II Terpene Cyclase | Geranylgeranyl diphosphate (in D₂O) | Protonation-initiated cyclization | Large KIE (up to 7), temperature-independent | Provides evidence for hydrogen tunneling in the initial protonation step. | nih.govd-nb.infodiva-portal.org |
Future Research Trajectories in Deuterated Monoterpene Science
Innovations in Targeted Deuteration and Isotopic Labeling Strategies
The synthesis of deuterated molecules is continually evolving, with new methods offering greater precision and efficiency. Future research will likely focus on developing highly selective and scalable deuteration techniques specifically for complex monoterpene scaffolds.
Key Research Thrusts:
Site-Selective Deuteration: Current methods for producing compounds like Cineol-d6 often involve multi-step syntheses. Future innovations will likely center on catalytic systems that can precisely install deuterium (B1214612) atoms at specific, non-obvious positions within the monoterpene framework. This could involve the development of novel transition-metal catalysts or photoredox catalysis methods that are tailored for the unique reactivity of terpenes.
Late-Stage Functionalization: A significant area of development is the late-stage introduction of deuterium into a nearly complete monoterpene skeleton. This approach is more efficient than carrying the isotopic label through a lengthy synthetic sequence. Research into C-H activation chemistry will be pivotal, allowing for the direct replacement of hydrogen with deuterium on complex molecules.
Ionic Liquid Catalysis: Recent studies have shown the potential of ionic liquids to catalyze deuteration reactions with high efficiency. doi.org Exploring these systems for monoterpenes could lead to faster reaction times and cleaner products, simplifying the synthesis of compounds like Cineol-d6. doi.org
Scalable Synthesis: As the applications for deuterated monoterpenes expand, so will the demand for larger quantities. Research into continuous flow chemistry and other process intensification technologies will be crucial for moving beyond laboratory-scale synthesis to industrial production.
These advancements will not only make existing deuterated standards more accessible but also open the door to creating a wider array of selectively labeled monoterpenes for more sophisticated research applications.
Integration with Multi-Omics for Comprehensive Metabolic Understanding
The use of deuterated monoterpenes as tracers, when combined with systems biology approaches, offers a powerful lens through which to view cellular metabolism. The integration of data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics) can provide a holistic picture of how organisms process these compounds.
Future Directions:
Stable Isotope-Resolved Metabolomics (SIRM): By feeding cells or organisms a deuterated tracer like D-glucose and then analyzing the distribution of deuterium in downstream metabolites, including monoterpenes, researchers can map metabolic pathways in unprecedented detail.
Gene-Metabolite Networks: Combining transcriptomic data (which genes are active) with metabolomic data (which metabolites are present after administering a deuterated tracer) can reveal the genetic underpinnings of monoterpene biosynthesis and modification. For instance, studies on tomato glandular trichomes have utilized multi-omics to understand the high productivity of specialized metabolites. oup.com
Disease and Stress Response: Multi-omics analysis in conjunction with deuterated tracers can elucidate how metabolic pathways shift in response to disease or environmental stress. researchgate.netresearchgate.net For example, this approach could be used to understand how the metabolism of cineole is altered in a plant defending itself from herbivores or pathogens. researchgate.net
This integrated approach will move the field beyond simple quantification to a dynamic understanding of metabolic regulation in real-time.
Advanced Computational Approaches for Isotopic Flux Modeling and De Novo Pathway Prediction
As multi-omics datasets grow in size and complexity, advanced computational tools become essential for their interpretation. Isotopic flux modeling, in particular, stands to benefit from these developments.
Prospective Computational Advances:
Metabolic Flux Analysis (MFA): MFA is a powerful technique for quantifying the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com Using data from experiments with isotopically labeled substrates (like 13C or deuterium), MFA can provide a detailed snapshot of cellular metabolism. creative-proteomics.commaranasgroup.com Future models will incorporate larger, genome-scale networks, providing a more complete picture of terpene biosynthesis. maranasgroup.com
Isotopically Non-Stationary 13C Metabolic Flux Analysis (INST-MFA): This advanced technique tracks the time-dependent incorporation of isotopic labels, offering a more dynamic view of metabolic fluxes. frontiersin.orguni-halle.de Applying INST-MFA to monoterpene-producing systems will help to uncover the regulatory mechanisms that control flux through biosynthetic pathways. frontiersin.org
De Novo Pathway Prediction: Computational algorithms are being developed that can predict novel or engineered metabolic pathways. By combining genomic data with known biochemical transformations, these tools can suggest new ways to produce valuable monoterpenoids in microbial hosts. Deuterated tracers could then be used to experimentally validate these predicted pathways.
These computational tools will be instrumental in harnessing the vast amounts of data generated by multi-omics studies and in guiding synthetic biology efforts to create novel monoterpene-producing organisms.
Exploration of Novel Enzyme Systems for Biocatalytic Deuteration and Transformation
Nature's catalysts—enzymes—offer unparalleled selectivity and efficiency. Future research will increasingly focus on discovering and engineering enzymes for the specific deuteration and transformation of monoterpenes.
Areas of Enzymatic Exploration:
Cytochrome P450 Monooxygenases (P450s): These enzymes are known to be involved in the metabolism of cineole and other monoterpenes. nih.gov Research is ongoing to engineer P450s to perform specific hydroxylations, which can then be used to introduce deuterium or other functional groups at precise locations on the monoterpene scaffold. nih.gov For example, engineered P450s have been used to selectively hydroxylate 1,8-cineole. nih.gov
Ene-Reductases and Dehydrogenases: These enzymes are involved in the later stages of monoterpenoid biosynthetic pathways, such as the conversion of (+)-pulegone to menthols. acs.org They could be harnessed in chemoenzymatic pathways to produce a variety of deuterated monoterpenoid intermediates. acs.org
Directed Evolution and Protein Engineering: By using techniques like directed evolution, scientists can create mutant enzymes with enhanced stability, altered substrate specificity, or novel catalytic functions. This will allow for the custom design of biocatalysts for the production of specific deuterated monoterpenes.
Biocatalytic Deuteration: The use of enzymes in the presence of heavy water (D₂O) can be an effective strategy for introducing deuterium into a molecule. For example, ketoreductases can be used for the reductive deuteration of carbonyl groups. nih.gov
This bio-inspired approach to synthesis offers a green and highly selective alternative to traditional chemical methods for producing deuterated compounds.
Expanding Tracer Applications to Diverse Biological Systems and Environmental Studies
While Cineol-d6 is primarily used in pharmacokinetic studies, the applications for deuterated monoterpenes as tracers are far broader. The stability and non-radioactive nature of deuterium make it an ideal label for a wide range of in vivo and environmental investigations.
Emerging Applications:
Ecological and Environmental Tracing: Deuterium, often in the form of deuterium oxide, is used in hydrology to trace groundwater movement and in environmental studies to track the flow of nutrients through ecosystems. zeochem.comiitk.ac.inisotope.com Deuterated monoterpenes could be used in a similar fashion to study their fate and transport in the environment, from their release by plants to their degradation in the soil.
Plant and Insect Metabolism: Understanding how plants synthesize and emit monoterpenes, and how insects metabolize them, is a key area of chemical ecology. Deuterated tracers can be used to follow the intricate metabolic pathways of these compounds in both plants and the insects that feed on them.
Human Health and Disease: Beyond their use as internal standards, deuterated monoterpenes could be used to probe the metabolic changes associated with various diseases. For instance, they could help to elucidate the role of gut microbiome metabolism of dietary monoterpenes in human health.
Food Science and Flavor Chemistry: The formation and degradation of flavor compounds, including monoterpenes, are critical in food production and storage. Deuterated tracers can be employed to study these processes, leading to improved flavor stability and quality in foods and beverages.
The expansion of tracer applications will provide deeper insights into the complex roles that monoterpenes play in the natural world and in human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
